
Lacidipine-d10
概要
説明
Lacidipine-d10 is a deuterated form of lacidipine, a lipophilic dihydropyridine calcium antagonist. Lacidipine is primarily used as an antihypertensive agent due to its ability to dilate peripheral arterioles and reduce blood pressure. The deuterated version, this compound, is often used in scientific research to study the pharmacokinetics and metabolic pathways of lacidipine .
準備方法
Synthetic Routes and Reaction Conditions
Lacidipine-d10 is synthesized by incorporating deuterium atoms into the lacidipine molecule. This process typically involves the use of deuterated reagents and solvents. One common method is the hydrogen-deuterium exchange reaction, where hydrogen atoms in the lacidipine molecule are replaced with deuterium atoms under specific conditions .
Industrial Production Methods
Industrial production of this compound involves large-scale synthesis using deuterated reagents. The process includes several steps such as:
- Dissolving lacidipine in a deuterated solvent.
- Adding a deuterated catalyst to facilitate the exchange reaction.
- Purifying the product through crystallization or chromatography to obtain high-purity this compound .
化学反応の分析
Types of Reactions
Lacidipine-d10 undergoes various chemical reactions, including:
Oxidation: Lacidipine can be oxidized at the glassy carbon electrode, producing a well-defined voltammetric peak.
Reduction: Reduction reactions are less common but can occur under specific conditions.
Substitution: Hydrogen atoms in lacidipine can be substituted with deuterium atoms to form this compound.
Common Reagents and Conditions
Oxidation: Aqueous-alcoholic solutions and glassy carbon electrodes are commonly used.
Substitution: Deuterated reagents and solvents are used for hydrogen-deuterium exchange reactions.
Major Products
The major product of these reactions is this compound, which retains the pharmacological properties of lacidipine but with altered pharmacokinetics due to the presence of deuterium atoms .
科学的研究の応用
Pharmacological Properties
Lacidipine-d10 retains the pharmacological characteristics of lacidipine, including:
- Calcium Channel Blockade : By inhibiting voltage-dependent L-type calcium channels, this compound reduces transmembrane calcium influx, leading to vasodilation and decreased blood pressure .
- Antioxidant Activity : It exhibits greater antioxidant properties compared to other dihydropyridine calcium antagonists, which may contribute to its antiatherosclerotic effects .
- Long Duration of Action : The deuterated form may exhibit altered pharmacokinetics, potentially leading to a prolonged half-life and reduced side effects associated with rapid metabolism .
Hypertension Management
This compound is primarily studied for its efficacy in managing hypertension. Clinical trials have demonstrated that lacidipine effectively lowers blood pressure with minimal side effects. Key findings include:
- Efficacy : In randomized controlled trials, doses ranging from 2-6 mg daily resulted in significant reductions in systolic and diastolic blood pressure .
- Tolerability : this compound has been shown to have a favorable tolerability profile, with fewer instances of peripheral edema compared to other antihypertensive agents .
Cardiovascular Protection
Research indicates that this compound may provide protective cardiovascular effects beyond blood pressure reduction:
- Atherosclerosis Prevention : The European Lacidipine Study on Atherosclerosis (ELSA) suggested that lacidipine therapy may slow the progression of atherosclerosis as indicated by changes in carotid artery intima-media thickness .
- Diabetes Management : Studies have shown that lacidipine is effective in hypertensive patients with type 2 diabetes, highlighting its dual role in managing both conditions .
Case Studies
Several case studies have explored the applications of this compound in clinical settings:
- Case Study 1 : A study involving elderly patients demonstrated significant blood pressure reduction and improved tolerability over a 12-week period with lacidipine treatment .
- Case Study 2 : In diabetic hypertensive patients, lacidipine was associated with reduced blood pressure variability and improved baroreflex sensitivity, indicating potential benefits for managing cardiovascular risk in this population .
Pharmacokinetic Studies
Pharmacokinetic investigations into this compound have revealed:
- Absorption and Distribution : Due to its lipophilic nature, this compound is rapidly absorbed from the gastrointestinal tract, achieving peak plasma concentrations within 30 to 150 minutes post-administration .
- Metabolism : Lacidipine undergoes extensive hepatic metabolism via CYP3A4, resulting in negligible amounts of unchanged drug excreted in urine or feces .
作用機序
Lacidipine-d10, like lacidipine, blocks voltage-dependent L-type calcium channels, preventing the transmembrane calcium influx. This action leads to vasodilation and a reduction in total peripheral vascular resistance, thereby lowering blood pressure. Additionally, lacidipine exhibits antioxidant activity, which helps reduce endothelial dysfunction induced by oxidative stress .
類似化合物との比較
Lacidipine-d10 is compared with other dihydropyridine calcium antagonists such as:
- Amlodipine
- Nifedipine
- Felodipine
Uniqueness
This compound is unique due to its deuterated nature, which provides distinct advantages in pharmacokinetic studies. It has a longer duration of action and greater antioxidant activity compared to other dihydropyridine calcium antagonists .
Similar Compounds
- Amlodipine : Another long-acting dihydropyridine calcium antagonist used to treat hypertension.
- Nifedipine : Known for its rapid onset of action but shorter duration compared to lacidipine.
- Felodipine : Similar to lacidipine but with different pharmacokinetic properties .
生物活性
Lacidipine-d10 is a deuterated form of lacidipine, a third-generation dihydropyridine calcium channel blocker primarily used in the management of hypertension. This article explores the biological activity of this compound, focusing on its pharmacodynamics, antioxidant properties, and potential therapeutic applications based on recent research findings.
Lacidipine functions by inhibiting L-type calcium channels, leading to vasodilation and reduced blood pressure. Its selectivity for vascular smooth muscle over cardiac tissue minimizes reflex tachycardia, a common side effect associated with other calcium channel blockers. Studies indicate that this compound maintains similar pharmacodynamic properties to its non-deuterated counterpart, with effective antihypertensive action observed at doses ranging from 2 to 8 mg daily .
Antioxidant Activity
One of the notable features of lacidipine is its antioxidant activity. Research has shown that lacidipine exhibits a significant capacity to scavenge free radicals, comparable to well-known antioxidants such as vitamin E. In biological membranes derived from rat brain tissue, lacidipine demonstrated protective effects against oxidative stress, which is crucial for preventing cellular damage in hypertensive conditions .
Table 1: Comparative Antioxidant Activity of Lacidipine
Compound | Antioxidant Activity | Reference |
---|---|---|
Lacidipine | Comparable to vitamin E | |
Vitamin E | Standard antioxidant | |
Other Dihydropyridines | Lower antioxidant activity |
Case Studies and Clinical Evidence
Clinical studies have highlighted the efficacy of lacidipine in various patient populations. For instance, the European Lacidipine Study on Atherosclerosis (ELSA) involved over 2,300 patients and demonstrated that treatment with lacidipine significantly reduced atherosclerotic progression compared to atenolol, another common antihypertensive agent .
In another study focusing on elderly patients with isolated systolic hypertension, lacidipine was shown to effectively manage blood pressure while maintaining a favorable safety profile. The incidence of cardiovascular events was similar to that observed with thiazide diuretics and beta-blockers over long-term treatment periods .
Protective Effects on Cellular Health
Lacidipine has also been studied for its protective effects against apoptosis in renal cells. Research indicates that it can mitigate ATP depletion-induced apoptosis by regulating the caspase-3 pathway in human kidney cells (HKCs)【4】. This suggests potential applications beyond hypertension management, particularly in preserving renal function in hypertensive patients.
Table 2: Summary of Clinical Findings on Lacidipine
Study | Population | Findings |
---|---|---|
ELSA Study | 2334 hypertensive patients | Reduced atherosclerotic progression |
Elderly Hypertension Study | Elderly patients | Effective blood pressure control |
Renal Protection Study | Human kidney cells | Reduced apoptosis via caspase-3 pathway |
特性
IUPAC Name |
bis(1,1,2,2,2-pentadeuterioethyl) 2,6-dimethyl-4-[2-[(E)-3-[(2-methylpropan-2-yl)oxy]-3-oxoprop-1-enyl]phenyl]-1,4-dihydropyridine-3,5-dicarboxylate | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C26H33NO6/c1-8-31-24(29)21-16(3)27-17(4)22(25(30)32-9-2)23(21)19-13-11-10-12-18(19)14-15-20(28)33-26(5,6)7/h10-15,23,27H,8-9H2,1-7H3/b15-14+/i1D3,2D3,8D2,9D2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GKQPCPXONLDCMU-HBSDPXTRSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=C(NC(=C(C1C2=CC=CC=C2C=CC(=O)OC(C)(C)C)C(=O)OCC)C)C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
[2H]C([2H])([2H])C([2H])([2H])OC(=O)C1=C(NC(=C(C1C2=CC=CC=C2/C=C/C(=O)OC(C)(C)C)C(=O)OC([2H])([2H])C([2H])([2H])[2H])C)C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C26H33NO6 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80662049 | |
Record name | Bis[(~2~H_5_)ethyl] 4-{2-[(1E)-3-tert-butoxy-3-oxoprop-1-en-1-yl]phenyl}-2,6-dimethyl-1,4-dihydropyridine-3,5-dicarboxylate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80662049 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
465.6 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1185245-62-8 | |
Record name | Bis[(~2~H_5_)ethyl] 4-{2-[(1E)-3-tert-butoxy-3-oxoprop-1-en-1-yl]phenyl}-2,6-dimethyl-1,4-dihydropyridine-3,5-dicarboxylate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80662049 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。